
(2-Ethoxy-4-formylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxy-4-formylphenyl)boronic acid: is a boronic acid derivative characterized by the presence of an ethoxy group and a formyl group on a phenyl ring, which is further substituted with a boronic acid group. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-4-formylphenyl)boronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 2-ethoxy-4-formylphenol, undergoes a borylation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the production of high-purity boronic acid.
化学反応の分析
(2-Ethoxy-4-formylphenyl)boronic acid: undergoes various types of reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles, leading to the formation of different boronic esters or boronic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Nucleophiles such as alcohols, amines, and water; mild to moderate reaction conditions.
Major Products Formed:
Carboxylic Acid: From oxidation of the formyl group.
Hydroxyl Group: From reduction of the formyl group.
Boronic Esters/Boronic Acids: From substitution reactions involving the boronic acid group.
科学的研究の応用
Based on the search results, information regarding the applications of "(2-Ethoxy-4-formylphenyl)boronic acid" is not available. However, the search results do provide information on the applications of phenylboronic acid and its derivatives in general.
General Applications of Phenylboronic Acid Derivatives
Boronic acid compounds, particularly phenylboronic acid (PBA) derivatives, have a wide array of biomedical applications due to their ability to reversibly bind with 1,2 diols and their tunable pKa values, which can be adjusted by adding different substituents on the phenyl ring .
Pharmaceutical and Biomedical Applications
-
Drug Delivery Systems:
- Insulin Delivery: Phenylboronic acid derivatives have been explored for glucose-dependent insulin delivery systems. For instance, a conjugate of chitosan (CS) and 4-formylphenylboronic acid (4-FPBA) was used to create insulin-loaded nanoparticles. The release of insulin from these nanoparticles was significantly higher at higher glucose levels, demonstrating their potential as a glucose-responsive insulin delivery system .
- Ocular Drug Delivery: Phenylboronic acid (PBA) has been used to modify nanomicelles for ocular drug delivery. These PBA-modified micelles exhibited prolonged ocular retention and enhanced corneal penetration in a rabbit model of fungal keratitis, showcasing their mucoadhesive properties and utility as carriers for topical ocular drug delivery .
- Enzyme Inhibition: Formyl PBA conjugated CS can be used as an enzyme inhibitor to protect protein and peptide drugs from degradation in the gastrointestinal tract, improving oral delivery .
- Anticancer Activity: Boronic acids have demonstrated anticancer, antibacterial, and antiviral activities . Studies have explored combination therapies involving boronic acids like bortezomib to overcome drug resistance in lymphomas and other cancers .
- Flame Retardants: Boron-based PBA functionalized CS conjugates have been synthesized for use as flame retardants .
- Bone Tissue Regeneration: Composites of PBAs, CS, and bioactive glass (BG 45S5) have shown potential in treating bone tissue degeneration .
Catalysis
Formylphenylboronic acid (FPBA) groups can improve the repeatability and catalytic ability of heterogeneous Palladium (Pd) catalysts .
Other Applications
Phenylboronic acids are useful as precursors for liquid-crystalline compounds, constituents of liquid-crystalline mixtures, and pharmaceutical intermediates .
Table 1: Select Clinical Studies Involving Boronic Acids
Study | Purpose | Phase | Status |
---|---|---|---|
Combination therapy with bortezomib in advanced-stage aggressive lymphomas | To study whether the combination of CHOP with bortezomib can overcome drug resistance induced by pro-apoptotic proteins BAX and BCL-XS. | Phase 1/2 | Completed |
Combination therapy with ixazomib for the treatment of sarcoma | To establish a safe and tolerable dose combination of selinexor and ixazomib for treating certain types of advanced sarcoma. | Phase 1 | Ongoing |
Rituximab, venetoclax, and bortezomib in lymphoma | To determine the overall response rate of rituximab, venetoclax, and bortezomib in relapsed/refractory diffuse large B-cell lymphoma. | Phase 2 | Ongoing |
Combination therapy with/without bortezomib and dexamethasone in immunoglobulin light chain amyloidosis | To evaluate the overall hematologic response rate for ibrutinib with bortezomib and dexamethasone added for lack of response in amyloid light chain amyloidosis. | Phase 2 | Completed |
Safety and efficacy study of crisaborole ointment to treat plaque-type psoriasis | To determine the safety and efficacy of crisaborole ointment 5% in treating plaque-type psoriasis. | Phase 2 | Completed |
Crisaborole ointment 2% skin biomarker biopsy study in atopic dermatitis | To characterize the mechanism of action of crisaborole ointment 2% through evaluation of efficacy and changes in key skin biomarkers in atopic dermatitis lesions. | Phase 2 | Completed |
作用機序
The mechanism by which (2-Ethoxy-4-formylphenyl)boronic acid exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an aryl halide to form a biaryl compound. The molecular targets and pathways involved include the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic molecules.
類似化合物との比較
3-Formylphenylboronic acid
4-Formylphenylboronic acid
2-Methoxy-4-formylphenylboronic acid
3-Methoxy-4-formylphenylboronic acid
生物活性
(2-Ethoxy-4-formylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11BO4
- Molecular Weight : 193.992 g/mol
- CAS Number : 2253871-63-3
- Purity : 97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through boronate ester formation. This interaction is especially relevant in the context of:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with cis-diol-containing compounds, such as sugars and nucleotides. This property is critical in developing therapeutic agents targeting metabolic pathways .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of 2-formylphenylboronic acids exhibit antimicrobial properties against various pathogens, including Candida albicans and Escherichia coli. The mechanism may involve blocking essential enzymatic processes within these microorganisms .
Antimicrobial Properties
Recent investigations into the antimicrobial activity of this compound derivatives have shown promising results:
- In Vitro Studies : The compound demonstrated moderate antibacterial activity against Bacillus cereus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values lower than those observed for established antifungal agents like Tavaborole (AN2690). Notably, it showed higher efficacy against Aspergillus niger compared to other tested strains .
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Cancer Cell Lines : Studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of key signaling pathways involved in cell survival and death .
Case Studies and Research Findings
- Antifungal Activity Study :
- Combination Therapy Research :
Data Table: Biological Activity Summary
特性
IUPAC Name |
(2-ethoxy-4-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-6,12-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCOAJUECHWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。